molecular formula C16H16N4O2 B2572041 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide CAS No. 1797679-58-3

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2572041
M. Wt: 296.33
InChI Key: DGTAMPREEZUBMC-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicine and agriculture. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Radiosynthesis for Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives similar to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide, has been developed as selective ligands for the translocator protein (18 kDa). These compounds have been designed with substituents that allow for labeling with radioactive isotopes like fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). This application is particularly relevant for neurological research, where such ligands can help visualize and quantify protein expression in the brain (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

Compounds within the pyrazolo[1,5-a]pyrimidine class have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, certain derivatives have shown comparable inhibitory effects against human breast and liver carcinoma cell lines to standard drugs like 5-fluorouracil. These findings suggest potential applications in developing new anticancer and antimicrobial agents (Riyadh, 2011).

Inhibitory Activity on Enzymes and Receptors

The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to synthesize compounds that inhibit specific enzymes and receptors, which can be therapeutically relevant. For example, a series of derivatives has been developed as specific inhibitors of the cGMP-specific phosphodiesterase (type V), showing potential for treating conditions like hypertension and various central nervous system disorders. This highlights the versatility of the pyrazolo[1,5-a]pyrimidine core in drug design and development (Dumaitre & Dodic, 1996).

Synthesis and Structural Studies

Research has also focused on the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their structural characterization. These efforts not only expand the chemical space of these compounds but also provide insights into their reactivity and potential applications in various fields of chemistry and pharmacology. Studies have delved into the reactivity of specific substituents and how they influence the biological activity of the resulting compounds (Abdelriheem et al., 2017).

properties

IUPAC Name

2-(2-methylphenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-5-3-4-6-14(11)22-10-16(21)18-13-8-17-15-7-12(2)19-20(15)9-13/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTAMPREEZUBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide

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